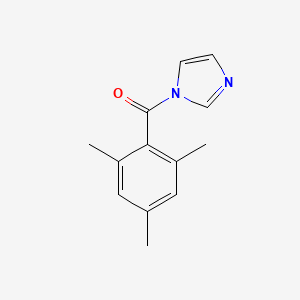

(1H-Imidazol-1-yl)(mesityl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81325-25-9 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

imidazol-1-yl-(2,4,6-trimethylphenyl)methanone |

InChI |

InChI=1S/C13H14N2O/c1-9-6-10(2)12(11(3)7-9)13(16)15-5-4-14-8-15/h4-8H,1-3H3 |

InChI Key |

WVCUKHRGOMTDKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)N2C=CN=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Design for 1h Imidazol 1 Yl Mesityl Methanone

Development of Novel Synthetic Pathways and Strategies

The primary and most direct route to (1H-Imidazol-1-yl)(mesityl)methanone involves the N-acylation of imidazole (B134444) with a suitable mesitoyl derivative. The most common precursor for this transformation is mesitoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic scheme is as follows:

Scheme 1: General Synthesis of this compound

[Imidazole] + [Mesitoyl Chloride] --(Base)--> [this compound] + [Base·HCl]

However, the significant steric hindrance posed by the two ortho-methyl groups on the mesityl ring can substantially decrease the reaction rate. To overcome this, more forceful conditions or alternative strategies may be necessary. One such strategy involves the in-situ deprotonation of imidazole with a strong base, such as sodium hydride (NaH) or n-butyllithium (nBuLi), to form the highly nucleophilic imidazolide (B1226674) anion. This anion then readily attacks the electrophilic carbonyl carbon of mesitoyl chloride. reddit.com

An alternative, though less common, pathway could involve the reaction of imidazole with mesitylene, followed by carbonylation. However, this is a more complex and less direct approach. Another potential route could utilize ketenes. The reaction of an imidazole with a ketene (B1206846) can produce 1-acyl imidazoles. google.com In this case, the corresponding mesitoyl ketene would be required, which is not a readily available reagent.

Exploration of Precursor Reactivity and Optimized Functional Group Interconversions

The success of the synthesis is highly dependent on the reactivity of the precursors: imidazole and the mesitoyl acylating agent. Imidazole is an aromatic heterocycle with two nitrogen atoms. The N-1 nitrogen is pyrrole-like and can be deprotonated to form a potent nucleophile. pharmaguideline.com The N-3 nitrogen is pyridine-like and is the site of protonation.

Mesitoyl chloride is a sterically hindered acyl chloride. The bulky mesityl group can impede the approach of the imidazole nucleophile to the carbonyl carbon. This steric hindrance can be a significant challenge, often leading to slow or incomplete reactions under standard acylation conditions.

To optimize this transformation, several factors can be adjusted:

Choice of Base: For the standard acylation with mesitoyl chloride, a non-nucleophilic organic base like triethylamine (B128534) or pyridine (B92270) is often used. However, for more challenging acylations, stronger bases that deprotonate imidazole, such as sodium hydride, are more effective. reddit.com

Solvent: Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices, especially when using strong bases like NaH.

Temperature: While some acylations proceed at room temperature, heating may be necessary to overcome the activation energy barrier imposed by the steric hindrance. However, excessive heat can lead to decomposition.

The following table summarizes the key reactivity considerations:

| Precursor | Key Reactivity Feature | Optimization Strategy |

| Imidazole | Nucleophilicity of N-1 after deprotonation | Use of a strong base (e.g., NaH) to generate the imidazolide anion. |

| Mesitoyl Chloride | Steric hindrance from ortho-methyl groups | Use of elevated temperatures, highly nucleophilic form of imidazole. |

Sustainable and Green Chemistry Approaches in Laboratory Preparation

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. google.com For the synthesis of this compound, several green chemistry principles can be considered:

Atom Economy: The direct acylation of imidazole with mesitoyl chloride generally has good atom economy, with the main byproduct being a salt of the base used.

Use of Safer Solvents: Traditional solvents like dichloromethane (B109758) and chloroform (B151607) are being replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. In some cases, solvent-free reactions, potentially using microwave irradiation, can be explored. pnas.org

Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. google.com

Catalysis: While the direct acylation is often stoichiometric, exploring catalytic methods could be a green alternative. For instance, the use of a catalytic amount of a strong base or a phase-transfer catalyst could improve efficiency.

Scalability Considerations and Process Optimization for Academic Synthesis

Scaling up the synthesis of this compound from the milligram to the gram scale for academic purposes requires careful consideration of several factors:

Exothermic Reactions: The reaction of strong bases like NaH with imidazole can be exothermic and requires careful temperature control, especially on a larger scale.

Reagent Addition: Slow and controlled addition of the acylating agent is crucial to manage the reaction rate and prevent side reactions.

Work-up and Purification: On a larger scale, extraction and purification steps can become more challenging. Crystallization is often a preferred method for purification at scale as it can be more efficient than chromatography.

Safety: The use of pyrophoric reagents like n-butyllithium or moisture-sensitive reagents like sodium hydride requires stringent anhydrous conditions and appropriate safety precautions.

Process optimization would involve a systematic study of reaction parameters to maximize yield and purity while ensuring safety and efficiency. This could include a Design of Experiments (DoE) approach to study the effects of variables such as temperature, concentration, and stoichiometry.

Chemo-, Regio-, and Stereoselective Aspects in its Synthesis

Chemoselectivity: The primary chemoselectivity issue in this synthesis is the potential for reaction at other sites of the imidazole ring or the acylating agent. However, the N-acylation of imidazole is generally a highly chemoselective process. The imidazolide anion is a soft nucleophile and will preferentially attack the hard electrophilic carbonyl carbon.

Regioselectivity: Imidazole itself is a symmetric molecule, so acylation can only occur at one of the nitrogen atoms. If substituted imidazoles were used as starting materials, regioselectivity would become a critical consideration. For the synthesis of this compound from unsubstituted imidazole, regioselectivity is not a factor.

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a relevant aspect of its synthesis. If chiral precursors were used, the synthetic route would need to be designed to control the formation of stereoisomers, but for the parent compound, this is not a concern.

Mechanistic Investigations into the Reactivity of 1h Imidazol 1 Yl Mesityl Methanone

Studies on Electrophilic and Nucleophilic Addition Reactions to the Carbonyl Center

N-acyl imidazoles, including (1H-Imidazol-1-yl)(mesityl)methanone, are potent electrophiles due to the electronic nature of the imidazole (B134444) ring. kyoto-u.ac.jpnih.gov The carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles. Unlike typical amides which are stabilized by resonance, the amide bond in N-acyl imidazoles is significantly more reactive. nih.gov This heightened reactivity stems from the imidazole ring's ability to act as an effective leaving group, thereby facilitating acyl transfer reactions. kyoto-u.ac.jp

The general mechanism for nucleophilic addition proceeds via a tetrahedral intermediate. researchgate.net The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient species which then collapses, typically resulting in the cleavage of the N-C(O) bond and transfer of the mesitoyl group to the nucleophile.

Common nucleophilic reactions include:

Hydrolysis: Reaction with water leads to the formation of mesitoic acid and imidazole. The mechanism can be pH-dependent, involving catalysis by hydroxide (B78521) ions or water itself. researchgate.netcancer.gov

Alcoholysis: Alcohols react to form the corresponding mesitoate esters.

Aminolysis: Primary and secondary amines react to yield mesityl amides, a reaction fundamental to peptide synthesis and other amide bond formations. researchgate.net

Electrophilic addition to the carbonyl oxygen can also occur, typically as the initial step in acid-catalyzed reactions. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Exploration of Complex Carbonyl Group Transformations and Derivatizations

The activated nature of the carbonyl group in this compound makes it a versatile reagent for a variety of acyl transfer and derivatization reactions. nih.gov It serves as an effective surrogate for more reactive and less stable acyl chlorides or anhydrides.

Key transformations include:

Ester and Amide Synthesis: As mentioned, its reaction with alcohols and amines is a cornerstone of its utility, providing a controlled method for forming esters and amides. researchgate.netescholarship.org

Friedel-Crafts Acylation: While the steric bulk of the mesityl group can be a limiting factor, N-acyl imidazoles can be used as acylating agents for aromatic compounds under appropriate catalytic conditions.

Synthesis of β-Keto Esters and Phosphonates: Reactions with enolates or other carbon nucleophiles can lead to the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. researchgate.net

Conjugate Additions: When incorporated into an unsaturated system (e.g., as an enoyl imidazolide), these compounds act as excellent Michael acceptors for various nucleophiles, including dialkylzinc reagents. researchgate.netresearchgate.net

These transformations highlight the role of N-acyl imidazoles as pivotal intermediates in organic synthesis, allowing for the chemoselective transfer of the acyl group under relatively mild conditions. escholarship.orgresearchgate.net

Role of the Imidazole Moiety in Governing Reaction Pathways and Selectivity

The imidazole moiety is not merely a passive leaving group; it actively governs the reactivity and selectivity of the molecule. kyoto-u.ac.jp Its influence is multifaceted, involving electronic activation, catalytic activity, and tunable properties.

Key Roles of the Imidazole Moiety:

Activation of the Carbonyl Group: The nitrogen atom of the imidazole ring withdraws electron density from the carbonyl carbon, increasing its electrophilicity. This activation is central to its function as an acyl transfer agent. nih.gov

Good Leaving Group Properties: Imidazole is a stable molecule and a relatively weak base (the pKa of imidazolium (B1220033) is ~7), making it an excellent leaving group upon nucleophilic attack at the carbonyl center. kyoto-u.ac.jp This facilitates the irreversible transfer of the acyl group.

Catalytic Function: In some reactions, the imidazole released can act as a nucleophilic or general base catalyst in subsequent steps. researchgate.net

Tunable Reactivity: The electronic properties of the imidazole ring can be modified by introducing substituents. Electron-withdrawing groups (like a nitro group) can further enhance the leaving group ability and increase the rate of hydrolysis, whereas electron-donating groups have the opposite effect. kyoto-u.ac.jp This allows for the fine-tuning of the reagent's reactivity for specific applications. nih.govresearchgate.net The pKa of the leaving group is a critical determinant of reactivity.

Influence of the Mesityl Group on Reaction Kinetics, Thermodynamics, and Steric Interactions

The mesityl (2,4,6-trimethylbenzoyl) group exerts a profound influence on the reactivity of the molecule, primarily through steric hindrance. nih.gov This bulky group shields the electrophilic carbonyl center from the approach of nucleophiles. nih.gov

This steric effect has several consequences:

Decreased Reaction Rates: Compared to less hindered N-acyl imidazoles (like N-acetylimidazole), the rate of nucleophilic attack on this compound is significantly slower for many nucleophiles. researchgate.net

Enhanced Stability: The steric protection afforded by the mesityl group increases the compound's stability towards hydrolysis and other degradation pathways. Studies on N-(2,4,6-trimethylbenzoyl)imidazole have shown it to be remarkably stable under both acidic (3% TFA) and basic (2% DBU) conditions for extended periods. researchgate.net

Conformational Effects: The steric clash between the ortho-methyl groups of the mesityl ring and the imidazole ring can force a significant twist in the N-C(O) amide bond. While increased amide bond twisting typically enhances reactivity by disrupting resonance stabilization, the overwhelming steric hindrance around the carbonyl group can still dominate, impeding the formation of the tetrahedral intermediate required for reaction. nih.gov

Selectivity: The steric bulk can be exploited to achieve selectivity in reactions. For instance, it might react preferentially with smaller, less-hindered nucleophiles over larger ones.

The table below presents stability data for sterically hindered N-acylimidazoles, illustrating the impact of the acyl group structure.

| Compound | Reagent/Conditions | Time | Degradation (%) |

| N-(2,4,6-Trimethylbenzoyl)imidazole | 3% TFA in Chloroform (B151607) | 4 days | 0 |

| N-(2,4,6-Trimethylbenzoyl)imidazole | 2% DBU in DMF | 2 days | 0 |

| N-(2,4,6-Trimethylbenzoyl)imidazole | Ammonolysis | 48 hours | 64 |

| N-(2,6-Dimethoxybenzoyl)imidazole | 3% TFA in Chloroform | 4 days | 0 |

| N-(2,6-Dimethoxybenzoyl)imidazole | 2% DBU in DMF | 2 days | 0 |

| N-(2,6-Dimethoxybenzoyl)imidazole | Ammonolysis | < 1 hour | 100 |

This table is based on data presented for N-(2,4,6-Trimethylbenzoyl)imidazole and its analogue in stability studies. researchgate.net

Heterocyclic Ring Opening and Rearrangement Mechanisms

Under typical conditions for acyl transfer, the imidazole ring of this compound remains intact, functioning as a leaving group. However, specific and often harsh reaction conditions can induce transformations involving the heterocyclic ring itself.

Hydrolysis: The primary reaction is hydrolysis at the N-C(O) bond, which cleaves the acyl group from the imidazole ring but does not open the ring. researchgate.net

Alkaline-Induced Ring Opening: While not commonly observed for N-acylimidazoles, the imidazole ring itself can be susceptible to ring-opening under strong alkaline conditions, particularly in fused systems or when activated by certain substituents, such as in 7-methylguanosine. nih.gov Such a pathway for simple N-acylimidazoles is not a primary route of reactivity.

Acyl Group Rearrangements: Intramolecular acyl transfer reactions are a possibility. For instance, if a suitable nucleophilic group were present elsewhere on the imidazole ring or its substituents, an N-to-O or N-to-S acyl transfer could potentially be induced. researchgate.net

Complexation-Induced Ring Opening: In the context of organometallic chemistry, deprotonation of N-alkylimidazole ligands coordinated to a metal center can, in some cases, lead to an intramolecular attack and subsequent ring-opening of a neighboring imidazole ligand. This reactivity pattern, however, requires specific coordination environments and strong bases and is not characteristic of the free molecule.

Investigations into Radical, Photochemical, and Electro-organic Reactivity

Beyond traditional ionic reaction pathways, the reactivity of this compound can be explored through radical, photochemical, and electrochemical means.

Radical Reactivity: While N-acylimidazoles are not standard precursors for generating acyl radicals, related compounds like N-acyloxyphthalimides are well-known nitrogen radical precursors under photoredox conditions. nih.gov The generation of a mesitoyl radical from this compound would likely require specific radical initiation conditions. Acyl radicals themselves are versatile intermediates in organic synthesis, participating in additions and cyclizations. acs.org

Photochemical Reactivity: Imidazole and its derivatives can undergo photochemical rearrangements. Theoretical studies on methyl-substituted imidazoles suggest that excitation to the first excited state can lead to isomerizations through pathways involving conical intersections or internal cyclization. researchgate.net The presence of the mesitoyl chromophore would influence the photophysical properties, but the potential for photorearrangement of the imidazole core remains a possibility to be investigated.

Electro-organic Reactivity: Electrochemical methods are increasingly used for the synthesis and modification of heterocyclic compounds, including imidazoles. organic-chemistry.org Anodic oxidation could potentially target the imidazole ring or the mesityl group, while cathodic reduction could affect the carbonyl group. Such electrochemically induced transformations could offer alternative pathways for derivatization or fragmentation of the molecule.

Applications As a Strategic Reagent and Intermediate in Organic Transformations

Utilization in the Synthesis of Complex Molecular Architectures and Scaffolds

N-acylimidazoles, such as (1H-Imidazol-1-yl)(mesityl)methanone, are recognized as effective acyl transfer reagents in organic synthesis. nih.gov Unlike more reactive acylating agents like acyl chlorides, N-acylimidazoles exhibit moderate reactivity, which allows for greater selectivity in complex synthetic sequences. nih.gov This characteristic is particularly valuable in the construction of intricate molecular architectures where sensitive functional groups must be preserved.

The compound functions as a mesitoylating agent, capable of introducing the bulky 2,4,6-trimethylbenzoyl (mesitoyl) group onto various nucleophiles. The steric hindrance provided by the mesityl group can be strategically employed to direct the stereochemical outcome of subsequent reactions or to protect a specific site within a molecule. The reactivity of N-acylimidazoles can be fine-tuned through modifications to the acyl group or the imidazole (B134444) ring, making them versatile tools for chemists. nih.govkyoto-u.ac.jp Studies have shown that sterically hindered N-acyl imidazoles are more stable towards nucleophilic attack compared to their unhindered counterparts, a feature that enhances their utility as controllable acyl transfer reagents. nih.gov This controlled reactivity is leveraged in the synthesis of peptides and the site-selective modification of complex biopolymers, such as proteins and RNAs. nih.govkyoto-u.ac.jp

Precursor Role for the Generation of Advanced N-Heterocyclic Carbene (NHC) Ligands

While this compound contains the essential structural motifs of a mesityl group and an imidazole ring, it is not the direct starting material in the most efficient and widely adopted syntheses of advanced N-heterocyclic carbene (NHC) precursors. nih.govwikipedia.org The most prominent NHC featuring mesityl groups is 1,3-dimesitylimidazol-2-ylidene (IMes). The precursor to this carbene, 1,3-dimesitylimidazolium chloride (IMes·HCl), is a stable, storable salt. nih.gov

The standard synthesis of IMes·HCl proceeds via a multi-step route that begins with the condensation of 2,4,6-trimethylaniline (B148799) (mesitylamine) and glyoxal (B1671930) to yield a 1,4-dimesityl-1,4-diazabutadiene intermediate. nih.govwikipedia.org This diimine is then cyclized with an appropriate C1 source, such as paraformaldehyde, in the presence of a chloride source like chlorotrimethylsilane, to form the imidazolium (B1220033) ring. nih.govnih.gov

The significance of mesityl-containing precursors lies in the profound impact of the mesityl substituents on the properties of the resulting NHC ligand. The two mesityl groups provide significant steric bulk around the carbene carbon. This steric shielding is crucial for several reasons:

It enhances the thermal stability of the resulting metal-NHC complexes. acs.org

It promotes high catalytic activity by preventing catalyst decomposition pathways such as dimerisation.

It influences the coordination geometry at the metal center, which can be critical for selectivity in catalytic reactions.

Therefore, while this compound is not the conventional precursor, its structure underscores the chemical importance of combining imidazole and mesityl fragments to access the building blocks for one of modern chemistry's most powerful ligand classes. nih.govnih.gov

Mediation in Cross-Coupling Reactions and Organometallic Catalysis Methodologies

The true value of mesityl-imidazole frameworks is realized in the application of the derived IMes ligand in organometallic catalysis, particularly in palladium- and nickel-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions are fundamental tools for C-C and C-heteroatom bond formation. The IMes ligand, generated from its imidazolium salt precursor, has proven to be exceptionally effective, often outperforming traditional phosphine (B1218219) ligands. nih.gov

The strong σ-donating ability of the IMes carbene center increases the electron density at the metal, facilitating the crucial oxidative addition step in the catalytic cycle. nih.gov Simultaneously, its steric bulk promotes the final reductive elimination step and helps to stabilize the catalytically active low-coordinate metal species. This combination of electronic and steric properties leads to highly efficient and robust catalytic systems. For instance, palladium complexes of IMes are highly active in Suzuki-Miyaura coupling, even with challenging aryl chloride substrates. rsc.org Similarly, nickel complexes bearing the IMes ligand, such as Ni(IMes)₂X, are effective catalysts for Kumada and Suzuki coupling reactions. nih.gov

| Reaction Type | Catalyst System (Precursors) | Substrates | Key Advantages of IMes Ligand |

|---|---|---|---|

| Suzuki-Miyaura Coupling | [Pd₂(dba)₃] / IMes·HCl | Aryl chlorides/bromides + Arylboronic acids | High activity for unreactive substrates, thermal stability. rsc.org |

| Kumada Coupling | Ni(IMes)₂X or Ni(0)/IMes precursors | Aryl halides + Grignard reagents | Effective for C-C bond formation, stabilization of Ni(I) species. acs.orgnih.gov |

| Heck Coupling | Pd(OAc)₂ / IMes·HCl | Aryl halides + Alkenes | Promotes high turnover numbers and stability, preventing palladium black precipitation. |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / IMes·HCl | Aryl halides + Amines | Facilitates coupling of sterically hindered substrates due to ligand bulk. |

Contributions to Specific Organic Reactions, including C-H Activation and Cyclization Protocols

The favorable properties of the IMes ligand extend its utility to other advanced organic transformations, including direct C-H bond activation and catalytic cyclization reactions. C-H activation is a highly desirable synthetic strategy that allows for the functionalization of ubiquitous C-H bonds, minimizing the need for pre-functionalized starting materials. acs.org

NHC-metal complexes are particularly well-suited for C-H activation catalysis. The strong σ-donor character of ligands like IMes stabilizes the high-oxidation-state metal intermediates often involved in these reaction pathways. nih.gov A notable example is the use of [Pd(IMes)(OAc)₂] for the direct C-H arylation of electron-rich heterocycles like indoles and pyrroles, demonstrating the capacity of the IMes ligand to facilitate challenging bond formations. nih.gov

In the realm of cyclization reactions, IMes-containing catalysts are prominent. The most famous example is the second-generation Grubbs catalyst, RuCl₂(PCy₃)(IMes)(=CHPh), a powerhouse for olefin metathesis. This catalyst is widely used for ring-closing metathesis (RCM) to construct a vast array of cyclic and macrocyclic structures, owing its high activity and stability to the presence of the IMes ligand. acs.org

| Reaction Type | Catalyst System | Substrate Example | Transformation |

|---|---|---|---|

| C-H Arylation | [Pd(IMes)(OAc)₂] | Indole + Aryl Iodonium Salt | Direct functionalization at the C2 position of indole. nih.gov |

| Ring-Closing Metathesis (RCM) | Grubbs 2nd Gen. Catalyst | Acyclic Diene | Formation of a cyclic alkene. acs.org |

| Intramolecular C-C Activation | Ru(IMes)₂(PPh₃)(CO)(H)₂ | IMes ligand itself | Activation of a C(aryl)-C(methyl) bond of the mesityl group. acs.org |

Role in Polymer Chemistry as a Monomer or Initiator for Controlled Polymerization

There is no significant evidence to suggest that this compound itself is used as a monomer or initiator in polymer chemistry. However, the N-heterocyclic carbenes derived from its structural motifs are powerful metal-free organocatalysts for various polymerization reactions. researchgate.net This represents an important application in the synthesis of biocompatible and metal-free polymeric materials. researchgate.net

NHCs, including IMes and its analogues, have emerged as highly efficient initiators for the ring-opening polymerization (ROP) of cyclic esters such as lactide, glycolide, and ε-caprolactone. rsc.orgresearchgate.net These polymerizations can produce polyesters with controlled molecular weights and narrow dispersities, which are desirable for biomedical applications. The mechanism typically involves the nucleophilic NHC attacking the carbonyl group of the cyclic monomer to initiate polymerization. acs.org This process can proceed with or without an alcohol co-initiator. acs.org The steric and electronic properties of the NHC, dictated by substituents like the mesityl groups, influence the rate and control of the polymerization.

Furthermore, NHC-borane complexes have been developed as a novel class of co-initiators for radical photopolymerization, demonstrating the versatility of NHC derivatives in different polymerization mechanisms. acs.org Thus, the primary contribution of mesityl-imidazole structures to polymer chemistry is through their role as precursors to highly active NHC organocatalysts.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Mechanistic Insight

Solid-State Structural Analysis by X-ray Crystallography for Bonding and Conformation Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. For N-acyl imidazoles like (1H-Imidazol-1-yl)(mesityl)methanone, this technique is crucial for quantifying the degree of non-planarity at the amide linkage.

In typical amide bonds, resonance between the nitrogen lone pair (nN) and the carbonyl π-system (π*C=O) enforces a planar geometry. nih.gov However, significant steric repulsion between the bulky mesityl group and the imidazole (B134444) ring in this compound is predicted to disrupt this planarity. This leads to a "twist amide," a structural motif characterized by a large torsional angle (τ) between the imidazole ring and the carbonyl plane. nih.gov

Studies on sterically hindered N-acyl imidazoles have revealed some of the most twisted amide bonds reported for non-bicyclic systems, with torsional angles approaching 90°. nih.gov This severe twisting has significant structural consequences: the N–C(O) bond lengthens due to reduced resonance, and the geometry around the nitrogen atom becomes more pyramidal. These distortions can be quantified using Winkler–Dunitz parameters, which describe the degree of twisting and pyramidalization at the amide bond. nih.gov For instance, crystallographic analysis of a highly twisted N-acyl imidazole revealed a torsional angle (τ) of 88.6°, significantly deviated from the planarity observed in less hindered analogues. nih.gov The dihedral angles between imidazole and mesityl groups in a related structure were found to be 63.1° and 67.85°, further illustrating the sterically enforced non-planar conformation. nih.gov

| Parameter | Description | Typical Planar Amide | Highly Twisted N-Acyl Imidazole nih.gov |

|---|---|---|---|

| Torsional Angle (τ) | Dihedral angle between the nitrogen lone pair and the C=O bond | ~0° or ~180° | Up to 88.6° |

| N–C(O) Bond Length | Length of the amide bond | ~1.33 Å | >1.40 Å |

| Nitrogen Pyramidalization (χN) | Degree of non-planarity at the nitrogen atom | Low | High |

| Carbonyl Carbon Pyramidalization (χC) | Degree of non-planarity at the carbonyl carbon | Low | Moderate |

Application of Advanced NMR Techniques for Dynamic Process Monitoring and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound, advanced NMR techniques provide insight into conformational equilibria and can be used to monitor reactions in real-time.

One key indicator of amide bond twisting is the 13C NMR chemical shift of the carbonyl carbon. The disruption of amide resonance deshields the carbonyl carbon, leading to a more downfield chemical shift compared to planar amides. nih.gov

Furthermore, N-acyl imidazoles can exist as a mixture of E and Z conformers in solution, and the barrier to rotation around the N–C(O) bond can be investigated using dynamic NMR (DNMR) experiments. researchgate.net By acquiring spectra at different temperatures (Variable Temperature NMR), one can observe the coalescence of signals as the rate of interconversion increases, allowing for the calculation of the rotational energy barrier.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the covalent structure. For example, HMBC experiments can unambiguously establish the connectivity between the mesityl acyl fragment and the imidazole ring by observing correlations between protons on one moiety and carbons on the other, through the amide bond. mdpi.com This technique has been successfully used to prove the existence of covalent bonds between acyl fragments and imidazolium (B1220033) rings in reaction intermediates. mdpi.com

| NMR Technique | Application for this compound | Information Gained |

|---|---|---|

| 13C NMR | Analysis of carbonyl chemical shift | Evidence for amide bond twisting (downfield shift) nih.gov |

| Variable Temperature (VT) NMR | Monitoring conformational dynamics | Energy barrier for N-C(O) bond rotation (E/Z isomerism) |

| 2D HMBC | Structural confirmation of intermediates | Unambiguous verification of covalent bond formation mdpi.com |

| 2D NOESY/ROESY | Conformational analysis in solution | Through-space proximity of protons, confirming preferred conformation |

Utilization of Vibrational Spectroscopy (IR, Raman) for Functional Group Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and is particularly sensitive to the nature of chemical bonds. For this compound, the most informative spectral region is the carbonyl stretching (νC=O) frequency.

The disruption of amide resonance in a twisted amide localizes the electron density in the C=O bond, increasing its double-bond character. nih.gov This strengthening of the carbonyl bond results in a shift of the νC=O band to a higher frequency (wavenumber) in the IR spectrum compared to that of a typical planar amide. This phenomenon serves as a key diagnostic tool for identifying twisted amides. nih.gov For example, while planar amides typically show νC=O bands in the 1650-1680 cm-1 range, highly twisted N-acyl imidazoles exhibit these stretches at significantly higher wavenumbers. nih.gov

Both IR and Raman spectroscopy can provide complementary information. A comprehensive analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of various vibrational modes, including those associated with the imidazole and mesityl rings, providing a complete vibrational profile of the molecule. researchgate.net

| Vibrational Mode | Typical Frequency Range (Planar Amide) | Expected Frequency (Twisted Amide) nih.gov | Structural Implication |

|---|---|---|---|

| C=O Stretch (νC=O) | 1650 - 1680 cm-1 | > 1700 cm-1 | Reduced nN → π*C=O resonance, stronger C=O bond |

| N–C(O) Stretch | Lower frequency | Higher frequency | Increased single-bond character |

High-Resolution Mass Spectrometry for Identification of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise mass and elemental composition of molecules. It is used to confirm the identity of final products and to detect and identify transient intermediates in reaction mechanisms.

For this compound, electron ionization (EI) would likely lead to characteristic fragmentation patterns. The most probable cleavage would occur at the labile N–C(O) bond, generating two primary fragments: the imidazole radical and a highly stable mesityl acylium ion ([Mesityl-CO]+). chemguide.co.uk The detection of the acylium ion is a common feature in the mass spectra of ketones and amides. chemguide.co.uk

Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful for studying reaction mechanisms. ESI-MS and tandem MS (MS/MS) experiments can identify and structurally characterize key intermediates, such as acylated species formed during acyl transfer reactions. mdpi.com By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the unambiguous determination of the elemental formula for the molecular ion and its fragments, which is critical for confirming product identity and elucidating fragmentation pathways. rsc.org

| Ion | Proposed Structure | Expected m/z (Monoisotopic) | Significance |

|---|---|---|---|

| Molecular Ion [M]+• | [C13H14N2O]+• | 214.1106 | Confirms molecular weight of the parent compound |

| Mesityl Acylium Ion | [(CH3)3C6H2CO]+ | 147.0810 | Characteristic fragment indicating the acyl group chemguide.co.uk |

| Imidazole Fragment | [C3H3N2]+ | 67.0296 | Characteristic fragment indicating the leaving group |

| Mesityl Cation | [(CH3)3C6H2]+ | 119.0861 | Resulting from loss of CO from the acylium ion |

Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Profiling

Understanding the kinetics and mechanism of reactions involving this compound, particularly acyl transfer reactions, requires real-time monitoring of reactant consumption and product formation. The high reactivity of twisted N-acyl imidazoles makes them prime candidates for such studies. nih.gov

In situ NMR spectroscopy is a powerful method for kinetic profiling. By acquiring spectra at regular intervals, the concentrations of reactants, intermediates, and products can be quantified over time. mdpi.com This approach has been used to monitor the progress of acylation reactions, where the appearance of product signals and disappearance of reactant signals allow for the determination of reaction rates. mdpi.comresearchgate.net The distinct chemical shifts of the species involved, especially in the aromatic and carbonyl regions, facilitate this analysis.

Alternatively, spectroscopic techniques with faster acquisition times, such as UV-Vis or IR spectroscopy, can be employed, often in a stopped-flow setup for very fast reactions. Changes in the electronic environment of the imidazole or mesityl rings can be monitored by UV-Vis spectroscopy, while the characteristic carbonyl stretch in the IR spectrum provides a direct handle to follow the conversion of the N-acyl imidazole to the final product (e.g., an ester or amide). nih.gov These kinetic profiles are essential for elucidating reaction mechanisms and understanding the factors that control the reactivity of these potent acylating agents.

| Technique | Observable Parameter | Kinetic Information Obtained | Advantages |

|---|---|---|---|

| In Situ 1H / 13C NMR | Changes in signal integration of reactants and products mdpi.comresearchgate.net | Reaction rates, observation of intermediates, mechanistic insight | High structural resolution |

| Stopped-Flow UV-Vis | Change in absorbance at a specific wavelength | Rate constants for fast reactions | Excellent time resolution (milliseconds) |

| Stopped-Flow IR | Change in intensity of the νC=O band | Rate of acyl group transfer | Directly probes the reacting functional group |

| Conductivity Measurement | Change in solution conductivity nih.gov | Overall reaction rate, especially if ionic species are formed/consumed | Sensitive and can be automated |

Computational Chemistry and Theoretical Modeling of 1h Imidazol 1 Yl Mesityl Methanone

Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Frontier Orbitals

This area of study would involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the molecule's electronic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is crucial for understanding the molecule's chemical reactivity and kinetic stability. Furthermore, reactivity descriptors like chemical potential, hardness, and electrophilicity could be derived from these calculations, offering insights into how the molecule might interact with other chemical species.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

To understand how (1H-Imidazol-1-yl)(mesityl)methanone behaves in a condensed phase, such as in a solvent, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. For instance, MD simulations could reveal how solvent molecules arrange themselves around the solute and the nature of the interactions (e.g., hydrogen bonding, van der Waals forces) that govern its solution behavior.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational methods are invaluable for mapping out potential chemical reactions involving a molecule. By calculating the potential energy surface, researchers can identify the most likely pathways for a reaction, locate the high-energy transition states that must be overcome, and determine the activation energy barriers. This information is fundamental to predicting reaction kinetics and understanding reaction mechanisms at a molecular level.

Detailed Conformation Analysis and Exploration of Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is critical to its properties and reactivity. This compound can adopt various conformations due to the rotation around its single bonds. A detailed conformational analysis would involve systematically exploring the molecule's potential energy landscape to identify the most stable, low-energy conformations. This would provide insights into the molecule's preferred shape and how its structure might change under different conditions.

In Silico Design of Novel Derivatives with Predicted Reactivity Profiles

Building upon a thorough computational understanding of the parent molecule, researchers can engage in the in silico design of new derivatives. By systematically modifying the structure of this compound in a computational environment, it would be possible to predict how these changes would affect the molecule's electronic properties and reactivity. This approach allows for the rational design of new compounds with tailored characteristics for specific applications, without the immediate need for extensive synthetic work.

Design, Synthesis, and Evaluation of Functionalized Derivatives and Analogs

Systematic Structural Modifications of the Imidazole (B134444) Ring and Substituent Effects

The imidazole moiety of (1H-Imidazol-1-yl)(mesityl)methanone is a prime target for structural modification to modulate its electronic and steric properties. The reactivity of N-acylimidazoles can be finely tuned by the introduction of various substituents onto the imidazole ring. These modifications can influence the electrophilicity of the carbonyl carbon and the stability of the acylimidazole bond.

Research into N-acylimidazoles has demonstrated that the introduction of electron-withdrawing groups on the imidazole ring generally enhances the reactivity of the compound towards nucleophiles. Conversely, electron-donating groups tend to decrease its reactivity. While specific studies on the substituted imidazole ring of this compound are not extensively documented, the general principles of N-acylimidazole chemistry suggest a predictable trend. For instance, the hydrolysis rates of N-acylimidazoles are significantly affected by the nature of the substituents on the imidazole ring.

The position of the substituent on the imidazole ring also plays a crucial role. Substitution at the C2, C4, or C5 positions can lead to different electronic and steric environments around the nitrogen atoms, thereby influencing the compound's reactivity and interaction with other molecules. For example, a bulky substituent at the C2 position could sterically hinder the approach of a nucleophile to the carbonyl carbon.

| Substituent on Imidazole Ring | Predicted Effect on Reactivity | Rationale |

| Electron-Withdrawing Group (e.g., -NO₂) | Increase | Enhances the electrophilicity of the carbonyl carbon. |

| Electron-Donating Group (e.g., -CH₃) | Decrease | Reduces the electrophilicity of the carbonyl carbon. |

| Bulky Group at C2-position | Decrease | Steric hindrance to nucleophilic attack. |

Derivatization of the Mesityl Moiety and Impact on Reactivity and Selectivity

The mesityl group, with its three methyl substituents on the phenyl ring, provides significant steric hindrance around the carbonyl group. This steric bulk is a defining feature of this compound and profoundly influences its reactivity and selectivity.

Derivatization of the mesityl moiety can be achieved by modifying the methyl groups or by introducing additional substituents onto the aromatic ring. These modifications can alter the steric environment and the electronic properties of the aroyl group. For example, replacing the methyl groups with larger alkyl groups would further increase steric hindrance, potentially leading to enhanced selectivity in certain reactions. Conversely, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electrophilicity of the carbonyl carbon.

Studies on sterically hindered N-arylimidazoles have shown that the nature of the aryl group has a significant impact on the stability and reactivity of the molecule. While specific derivatization of the mesityl group in this compound has not been widely reported, it is a promising avenue for the development of new reagents with tailored reactivity and selectivity.

| Modification of Mesityl Moiety | Predicted Impact on Reactivity/Selectivity | Rationale |

| Larger alkyl groups replacing methyls | Decreased reactivity, potentially increased selectivity | Increased steric hindrance. |

| Electron-withdrawing group on the ring | Increased reactivity | Enhanced electrophilicity of the carbonyl carbon. |

| Electron-donating group on the ring | Decreased reactivity | Reduced electrophilicity of the carbonyl carbon. |

Alterations of the Carbonyl Linkage and Exploration of Bioisosteric Replacements

The carbonyl group in this compound serves as a critical linker and is a key determinant of the compound's chemical reactivity as an acylating agent. Altering this linkage or replacing it with a bioisostere can lead to derivatives with fundamentally different chemical and biological properties.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's characteristics. For the carbonyl group, several bioisosteric replacements can be considered, such as a thiocarbonyl group (C=S), a sulfonyl group (SO₂), or various heterocyclic rings.

The replacement of the carbonyl with a thiocarbonyl would yield the corresponding thioacylimidazole. Thioamides are generally less reactive than their amide counterparts, and a similar trend would be expected for thioacylimidazoles. A sulfonyl derivative would introduce a tetrahedral geometry at the linking atom, significantly altering the shape and electronic properties of the molecule.

The exploration of bioisosteric replacements for the carbonyl linkage in N-aroylimidazoles is an area with potential for discovering novel compounds with unique reactivity profiles and biological activities.

| Carbonyl Bioisostere | Potential Change in Properties | Rationale |

| Thiocarbonyl (C=S) | Reduced reactivity towards nucleophiles. | The C=S bond is weaker and less polarized than the C=O bond. |

| Sulfonyl (SO₂) | Altered geometry and electronic properties. | The sulfur atom is tetrahedral, and the sulfonyl group is strongly electron-withdrawing. |

| Oxime or Hydrazone | Introduction of H-bond donors/acceptors. | These groups can participate in different intermolecular interactions. |

Comprehensive Structure-Reactivity and Structure-Function Relationship Studies

A comprehensive understanding of the structure-reactivity and structure-function relationships of this compound and its derivatives is crucial for their rational design and application. Such studies involve systematically varying the structure of the molecule and evaluating the effect of these changes on its chemical reactivity and, where applicable, its biological activity.

For N-acylimidazoles, structure-reactivity studies often focus on kinetics of hydrolysis or reactions with other nucleophiles. The steric hindrance provided by the mesityl group in this compound is expected to result in a lower reaction rate compared to less hindered N-acylimidazoles. The electronic nature of substituents on both the imidazole and mesityl rings would also be key parameters to investigate.

While specific comprehensive studies on this compound are limited in publicly available literature, the principles derived from studies of other N-acylimidazoles provide a framework for predicting its behavior. A systematic investigation correlating structural modifications with quantitative measures of reactivity (e.g., rate constants) and function would be invaluable for unlocking the full potential of this class of compounds.

| Structural Feature | Impact on Reactivity/Function |

| Steric bulk of the acyl group | Influences reaction rates and selectivity. |

| Electronic properties of the acyl group | Modulates the electrophilicity of the carbonyl carbon. |

| Substituents on the imidazole ring | Affect the stability of the N-acyl bond and the leaving group ability of the imidazole. |

Future Research Directions and Emerging Paradigms for 1h Imidazol 1 Yl Mesityl Methanone in Chemical Science

Exploration of Novel Catalytic Systems and Methodologies Utilizing the Compound

The unique structural attributes of (1H-Imidazol-1-yl)(mesityl)methanone make it a compelling candidate for the development of novel catalytic systems. The imidazole (B134444) moiety is a well-established component in catalysis, capable of acting as a nucleophilic catalyst or forming N-heterocyclic carbenes (NHCs). nbinno.comnih.gov The presence of the bulky mesityl group is anticipated to impart unique steric and electronic effects, potentially leading to enhanced selectivity and stability in catalytic transformations.

Future research could focus on harnessing the compound as a precursor for sterically demanding NHC catalysts. The mesityl group can provide a sterically crowded environment around the carbene carbon, which is known to improve the stereoselectivity of various organic reactions. nih.gov A comparative study of the catalytic efficiency of NHCs derived from this compound with existing NHC catalysts could reveal new avenues for asymmetric catalysis.

Furthermore, the compound itself could act as a stable and selective acylating agent in organocatalysis. N-acylimidazoles are known to be effective acyl transfer reagents, and the steric hindrance provided by the mesityl group could allow for highly selective acylation of complex molecules. nih.gov Investigations into its reactivity with a range of nucleophiles under various conditions would be crucial to delineating its synthetic utility.

Table 1: Comparison of Catalyst Precursors

| Catalyst Precursor | Key Features | Potential Catalytic Applications |

|---|---|---|

| This compound | Sterically hindered acyl imidazole | Asymmetric NHC catalysis, selective acylation |

| 1-Benzoyl-1H-imidazole | Less sterically hindered acyl imidazole | General acylation reactions |

Integration into Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The increasing demand for efficient, safe, and sustainable chemical synthesis has propelled the adoption of flow chemistry and automated platforms. imperial.ac.uksynplechem.comchemspeed.com this compound, owing to its anticipated stability, is a promising candidate for integration into such systems. Stability studies on sterically hindered N-acylimidazoles have shown their resistance to degradation under certain acidic and basic conditions, a desirable trait for reagents in continuous flow processes.

Future work could involve the development of flow-based protocols for the synthesis of ketones and other carbonyl compounds using this compound as a key reagent. researchgate.netuni-muenchen.denih.govnih.gov The precise control over reaction parameters offered by microfluidic devices could enable the fine-tuning of its reactivity and selectivity. Automated synthesis platforms could be employed to rapidly screen a wide range of substrates and reaction conditions, accelerating the discovery of new synthetic methodologies. The development of pre-packed cartridges or capsules containing the compound could further simplify its use in automated synthesis, making it accessible for high-throughput screening and library synthesis. synplechem.com

Potential in Supramolecular Chemistry, Self-Assembly, and Non-Covalent Interactions

The imidazole ring is a versatile building block in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking. nih.govnih.govmhmedical.com The interplay between the imidazole moiety and the mesityl group in this compound could lead to novel self-assembly behaviors and host-guest recognition phenomena.

Research in this area could explore the formation of supramolecular polymers, gels, or discrete assemblies driven by non-covalent interactions involving the compound. The steric bulk of the mesityl group could be exploited to direct the geometry of self-assembled structures, potentially leading to materials with interesting topological features. Furthermore, the imidazole nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings of both the imidazole and mesityl groups can engage in π-π stacking interactions. rsc.orgresearchgate.net The systematic study of these interactions through techniques such as X-ray crystallography and NMR spectroscopy will be essential to understanding and controlling the self-assembly processes. The potential for this compound to act as a template or guest in the construction of metal-organic frameworks (MOFs) or other coordination polymers also warrants investigation. nih.gov

Role as a Precursor for Advanced Materials (e.g., in optoelectronic or responsive materials, focusing on synthesis)

Imidazole-containing polymers have garnered significant attention for their applications in diverse fields, including as responsive materials and for drug delivery. nih.govrsc.orgacs.orgresearchgate.net The unique combination of a reactive acyl group and a stable aromatic framework in this compound makes it an attractive precursor for the synthesis of advanced functional materials.

Future synthetic efforts could focus on the incorporation of this molecule into polymer backbones or as pendant groups. For instance, the methanone (B1245722) linkage could be a site for polymerization or post-polymerization modification. The resulting polymers could exhibit interesting optoelectronic properties due to the presence of the conjugated imidazole and mesityl moieties. Moreover, the imidazole unit can impart pH-responsiveness to materials, as its protonation state is dependent on the surrounding pH. researchgate.net This could be exploited in the design of "smart" materials that respond to environmental stimuli. The synthesis of imidazole-based polymers with high thermal stability and ionic conductivity is another promising avenue for research. researchgate.net

Table 2: Potential Material Precursors and Their Applications

| Precursor Molecule | Potential Material Type | Emerging Application |

|---|---|---|

| This compound | pH-responsive polymers | Drug delivery systems, sensors |

| Vinylimidazole | Imidazole-containing polymers | Catalysis, functional coatings |

Identification of Untapped Mechanistic Pathways and Exploration of Unconventional Reactivity

The steric and electronic properties of this compound may give rise to unconventional reactivity and novel mechanistic pathways. The significant steric hindrance around the carbonyl group could lead to unexpected selectivities in its reactions or allow for the isolation of otherwise transient intermediates.

Detailed mechanistic studies, employing both experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational methods (e.g., density functional theory), will be crucial to unraveling the reactivity of this compound. For instance, the role of the twisted amide bond, which is likely present due to the bulky mesityl group, in modulating the reactivity of the acyl group is a key area for investigation. nih.gov The hydrolysis reactions of sterically hindered N-acylimidazoles have been shown to proceed through concerted mechanisms without the formation of stable tetrahedral intermediates, and similar studies on the title compound could provide further insights into acyl transfer mechanisms. cancer.gov The exploration of its reactivity in photoredox catalysis or electrochemistry could also unveil new synthetic transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (1H-Imidazol-1-yl)(mesityl)methanone, and how is its structural integrity confirmed?

- Synthesis : Acyl chloride coupling is a standard approach. For example, reacting 1H-imidazole with mesityl carbonyl chloride in the presence of a base like NaH in THF at 0°C, followed by purification via flash chromatography .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments. Mass spectrometry validates molecular weight, while X-ray crystallography resolves stereochemistry and crystal packing .

Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?

- The mesityl group (2,4,6-trimethylphenyl) introduces steric hindrance, reducing nucleophilic attack at the carbonyl carbon. This steric effect necessitates optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures) for substitutions or reductions .

- The electron-withdrawing imidazole ring enhances electrophilicity at the carbonyl, making it reactive toward nucleophiles like amines or hydrides .

Q. How is the purity of this compound assessed in synthetic workflows?

- High-performance liquid chromatography (HPLC) with UV detection (λ ~250 nm) is standard. Thin-layer chromatography (TLC) using silica gel plates (e.g., hexane:ethyl acetate 4:1) provides rapid purity checks. Melting point analysis (117–122°C range) further confirms crystallinity .

Advanced Research Questions

Q. What computational strategies are used to model the electronic structure and reactivity of this compound?

- Density-functional theory (DFT) : The B3LYP/6-31G(d) basis set calculates molecular orbitals, electrostatic potential surfaces, and Fukui indices to predict reactive sites. These models correlate with experimental reactivity trends, such as regioselective substitutions .

- Molecular docking : AutoDock4 simulates interactions with biological targets (e.g., enzymes). Flexible sidechain docking protocols account for induced-fit binding, validated by binding energy calculations (ΔG ≤ -8 kcal/mol) .

Q. How do steric and electronic effects of the mesityl group influence catalytic applications of this compound?

- The mesityl group’s steric bulk stabilizes metal complexes by preventing aggregation in catalysis. For example, in palladium-catalyzed cross-couplings, it enhances turnover frequency (TOF > 500 h⁻¹) by reducing off-cycle intermediates .

- Electronic effects (σ-donation from methyl groups) modulate ligand field strength in coordination chemistry, as shown in UV-Vis spectra (λ shifts ≥ 20 nm) for Cu(I/II) complexes .

Q. What methodologies are used to investigate the biological activity of this compound?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton broth (24 h incubation, 37°C). MIC values ≤ 32 µg/mL indicate potency .

- Anti-inflammatory studies : ELISA assays measure TNF-α and IL-6 inhibition in LPS-stimulated macrophages (IC₅₀ ~10 µM). Structure-activity relationships (SAR) compare mesityl derivatives to phenyl analogs, showing enhanced lipophilicity (logP +0.5) improves membrane permeability .

Q. How can structural analogs of this compound be designed to optimize pharmacokinetic properties?

- Bioisosteric replacement : Substituting the mesityl group with 3,5-dimethylisoxazole maintains steric bulk while improving aqueous solubility (e.g., logS from -3.2 to -2.5).

- Prodrug strategies : Esterification of the carbonyl (e.g., acetyloxymethyl esters) enhances oral bioavailability, as shown in rat models (AUC₀–₂₄ increased by 3×) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How are conflicting data resolved?

- Case study : Variability in antimicrobial MIC values (e.g., 16–64 µg/mL for S. aureus) may arise from assay conditions (e.g., inoculum size, growth phase). Standardizing protocols (CLSI guidelines) and using isogenic mutant strains (e.g., ΔmecA) clarify resistance mechanisms .

- Statistical rigor : Meta-analyses of independent studies (≥3 replicates) apply Fisher’s exact test (p < 0.05) to confirm significance .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.